![molecular formula C14H24N4 B13750492 Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-2-piperidinyl)-(9ci)](/img/structure/B13750492.png)
Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-2-piperidinyl)-(9ci)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-2-piperidinyl)-(9ci) is a heterocyclic compound that belongs to the family of azepines Azepines are seven-membered rings containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[3,4-b]azepines typically involves the reaction of 5-aminopyrazoles with various carbonyl compounds. One common method includes the reaction of 5-aminopyrazoles with pyruvic acid using l-proline as a catalyst. This reaction can be carried out using microwave-assisted methods or conventional heating methods . Another method involves the reaction of 5-aminopyrazoles with ethyl levulinate .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and l-proline as a catalyst suggests that scalable and efficient production methods could be developed based on these laboratory techniques.
Types of Reactions:
Oxidation: Pyrazolo[3,4-b]azepines can undergo oxidation reactions, often leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the nitrogen-containing ring, potentially altering the compound’s biological activity.
Substitution: Substitution reactions, particularly at the nitrogen atom, can introduce various functional groups, enhancing the compound’s versatility in medicinal chemistry.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve halogenated compounds and strong bases.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized pyrazolo[3,4-b]azepine derivatives, while substitution reactions can introduce a wide range of functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: These compounds are used as building blocks in the synthesis of more complex molecules.
Biology: They have shown potential as inhibitors of various enzymes and biological pathways.
Industry: Their unique structural properties make them useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of pyrazolo[3,4-b]azepines involves their interaction with specific molecular targets, such as enzymes and receptors. These interactions can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific structure and functional groups of the compound.
Vergleich Mit ähnlichen Verbindungen
Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazole ring structure but differ in the fused ring system.
Dipyrazolo[3,4-b4’,3’-f]azepines: These compounds have two pyrazole rings fused to an azepine ring.
Dithieno[2,3-b3’,2’-f]azepines: These compounds contain thiophene rings fused to an azepine ring.
Uniqueness: Pyrazolo[3,4-b]azepines are unique due to their specific ring structure and the presence of a nitrogen atom in the seven-membered ring. This structure imparts distinct chemical and biological properties, making them valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C14H24N4 |
|---|---|
Molekulargewicht |
248.37 g/mol |
IUPAC-Name |
1-methyl-3-(1-methylpiperidin-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine |
InChI |
InChI=1S/C14H24N4/c1-17-10-6-4-8-12(17)13-11-7-3-5-9-15-14(11)18(2)16-13/h12,15H,3-10H2,1-2H3 |
InChI-Schlüssel |
QHJFIGAGCJJGAI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCCC1C2=NN(C3=C2CCCCN3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


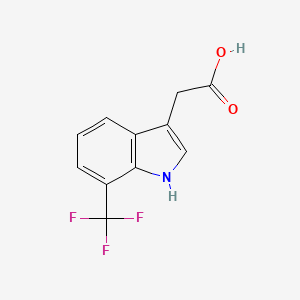
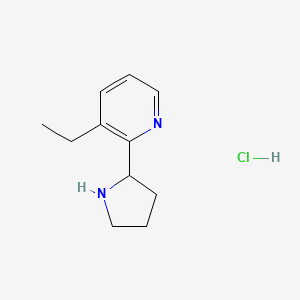
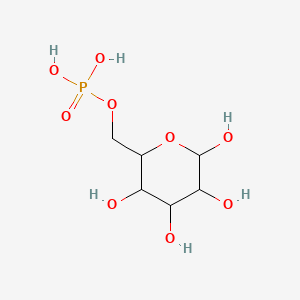
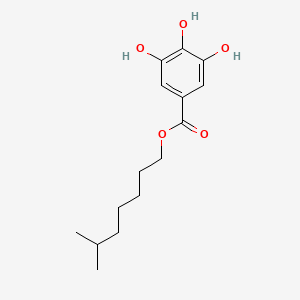
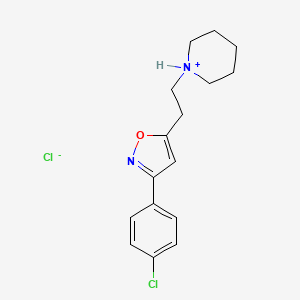
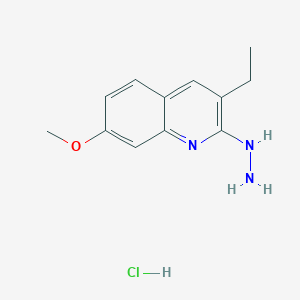

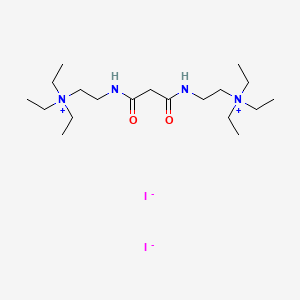
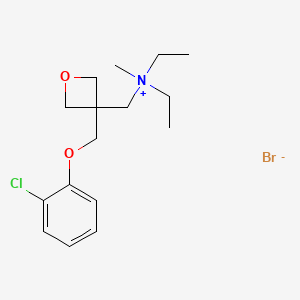

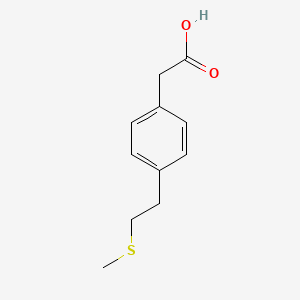
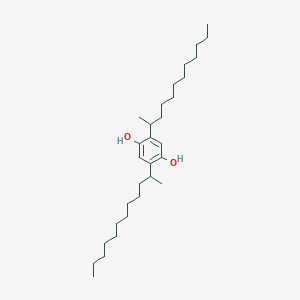
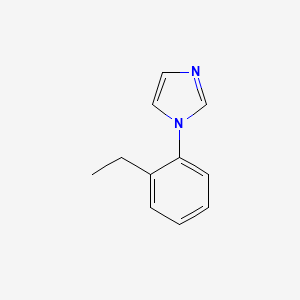
![1-(1-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)ethyl)hydrazine](/img/structure/B13750469.png)
